molecular formula C8H17N3O B1477525 1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine CAS No. 2097956-14-2

1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine

Cat. No.: B1477525
CAS No.: 2097956-14-2
M. Wt: 171.24 g/mol
InChI Key: FHNNLECMIDXZPQ-UHFFFAOYSA-N
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Description

The compound “1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine” is a guanidine derivative. Guanidine is a strong organic base that has been used in various chemical reactions . The tetrahydro-2H-pyran-4-yl group is a cyclic ether, also known as a pyran, which is a common motif in many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a guanidine group attached to a tetrahydropyran ring via an ethyl linker .


Chemical Reactions Analysis

Guanidines are known to participate in a variety of chemical reactions, including condensation reactions and substitutions . The tetrahydropyran ring could potentially undergo reactions at the ether oxygen or via ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the specific structure of the compound. Guanidines are typically solid at room temperature and highly soluble in water . Tetrahydropyrans are typically liquids that are moderately soluble in water .

Scientific Research Applications

Organic Synthesis and Heterocyclic Compounds

One notable application involves the interaction of substituted guanidines with fused pyrans, leading to the formation of heterocyclic compounds. For instance, the reaction between tetramethylguanidine and fused 4H-pyrans results in substituted 2-(3-oxoprop-1-en-1-yl)guanidines through a conjugate 1,4-addition followed by the opening of the dihydropyran ring (Osyanin et al., 2016). This process highlights the utility of guanidine derivatives in synthesizing complex organic structures, potentially useful in pharmaceutical research.

Catalysis and Synthesis of Pyran Derivatives

In catalysis, guanidine bases, including those structurally related to 1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine, are utilized in the synthesis of 4H-pyran derivatives. An efficient method described uses tetramethylguanidine in ionic liquids as a recyclable catalytic system for condensing aromatic aldehydes, malononitriles, and β-dicarbonyl compounds to produce 4H-pyran derivatives (Peng et al., 2005). This exemplifies the role of guanidine derivatives in green chemistry by facilitating environmentally friendly synthesis routes.

Antibacterial Agents

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety, where guanidine is used as a precursor or intermediary, has been investigated for their antibacterial properties. Compounds synthesized from reactions involving guanidine hydrochloride demonstrated significant antibacterial activity, underscoring the potential of guanidine derivatives in developing new antibacterial agents (Azab et al., 2013).

Biomimetic Coordination Chemistry

Guanidine derivatives are also relevant in biomimetic coordination chemistry, where they serve as ligands in the synthesis of complex molecules. The design of bis-guanidine ligands, for instance, showcases the versatility of guanidine in mimicking biological systems and facilitating the study of biochemical processes (Herres‐Pawlis et al., 2005).

Guanidine in Multicomponent Reactions

Guanidine derivatives are instrumental in multicomponent reactions for constructing complex heterocyclic systems, demonstrating their role in advancing synthetic methodologies. For example, the use of guanidine and amidine in domino reactions facilitates the synthesis of triazaphenalenes, pyrimidines, and pyridines, highlighting the compound's utility in creating diverse molecular architectures (Pratap et al., 2007).

Future Directions

The future directions for research on “1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine” would depend on its biological activity. If it exhibits promising activity in preliminary studies, it could be further optimized and studied in more complex biological systems .

Properties

IUPAC Name

1-ethyl-1-(oxan-4-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-2-11(8(9)10)7-3-5-12-6-4-7/h7H,2-6H2,1H3,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNNLECMIDXZPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCOCC1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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